lacto-N-fucopentaose II

Analytical Chemistry Glycomics Structural Biology

Lacto-N-Fucopentaose II (LNFP II, CAS 21973-23-9) is a fucosylated pentasaccharide belonging to the human milk oligosaccharide (HMO) family. Structurally defined as the Lewis a (Lea) blood group antigen , its unique carbohydrate sequence features an α1,4-linked fucose on the subterminal N-acetylglucosamine of a type 1 chain (Galβ1-3GlcNAc) core.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
CAS No. 21973-23-9
Cat. No. B1674313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-N-fucopentaose II
CAS21973-23-9
SynonymsLacto-N-fucopentaose II;  Lnfp II;  Lnfp-II;  LnfpII; 
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O
InChIInChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1
InChIKeyFKADDOYBRRMBPP-QKPOUJQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lacto-N-Fucopentaose II (LNFP II, CAS 21973-23-9): A Distinct Fucosylated Human Milk Oligosaccharide with Lewis a Antigen Specificity for Targeted Research


Lacto-N-Fucopentaose II (LNFP II, CAS 21973-23-9) is a fucosylated pentasaccharide belonging to the human milk oligosaccharide (HMO) family. Structurally defined as the Lewis a (Lea) blood group antigen [1], its unique carbohydrate sequence features an α1,4-linked fucose on the subterminal N-acetylglucosamine of a type 1 chain (Galβ1-3GlcNAc) core [2]. This specific fucosylation pattern differentiates it from other LNFP isomers and simple fucosyllactoses, dictating its distinct recognition by lectins, antibodies, and microbial adhesins. It serves as a critical molecular tool for investigating host-microbe interactions, cell adhesion, and as an analytical reference standard due to its presence as a dominant neutral oligosaccharide in human milk [3].

Why Lacto-N-Fucopentaose II (LNFP II, CAS 21973-23-9) Cannot Be Substituted by Other Fucosylated HMOs


Substituting LNFP II with other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), 3-fucosyllactose (3-FL), or LNFP I/III, is scientifically invalid for specific research applications due to profound differences in structural specificity and resulting biological activity. LNFP II is defined by an α1,4-linked fucose on a type 1 core, forming the Lewis a epitope [1]. In contrast, LNFP I features an α1,2-linked fucose, and LNFP III has an α1,3-linked fucose on a type 2 core (Lewis x) . These seemingly small variations dictate differential recognition by lectins like E-selectin and DC-SIGN, unique consumption patterns by specific Bifidobacterium strains [2], and distinct immunomodulatory effects [3]. Using a generic or incorrect fucosylated HMO will lead to erroneous conclusions in studies of glycan-binding specificity, pathogen adhesion blocking, or prebiotic activity. The following quantitative evidence highlights these critical and verifiable points of differentiation.

Quantitative Differentiation of Lacto-N-Fucopentaose II (LNFP II): A Data-Driven Guide for Scientific Selection


LNFP II (Lea) vs. LNFP III (Lex): A Critical Distinction in Analytical Separation and Structural Identification

LNFP II and LNFP III are structural isomers that co-elute under standard HPLC conditions, requiring specialized low-temperature methods for resolution. A study using pyridylaminated (PA) derivatives found that lacto-N-fucopentaose II [Galβ1-3(Fucα1-4)GlcNAc-β1-3Galβ1-4GlcPA] and lacto-N-fucopentaose III [Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4GlcPA] could not be separated by reversed-phase HPLC at 40°C [1]. Baseline separation was only achieved by lowering the column temperature to 11°C [1]. This highlights the necessity of using authenticated, high-purity LNFP II as a reference standard to correctly identify and quantify this specific isomer in complex biological samples.

Analytical Chemistry Glycomics Structural Biology

Divergent Enzymatic Synthesis Yields: LNFP II (Lea) Production via Transfucosylation vs. 2'-FL

Enzymatic synthesis of complex HMOs like LNFP II presents distinct challenges and yields compared to simpler structures like 2'-fucosyllactose (2'-FL). In a comparative study of GH29 α-L-fucosidases for transfucosylation, the enzyme CpAfc2 from Clostridium perfringens was able to synthesize LNFP II using 3-fucosyllactose (3FL) as a donor and lacto-N-tetraose (LNT) as an acceptor, achieving a molar yield of 39% [1]. In the same study, the enzyme FgFCO1 synthesized the simpler disaccharide 2'-FL from lactose and a xyloglucan donor with a yield of only 14% [1]. This demonstrates that the synthesis efficiency for specific HMOs is highly enzyme- and substrate-dependent, with LNFP II production showing favorable yields under optimized conditions, a key consideration for scale-up and cost-effective procurement.

Biocatalysis Synthetic Biology Enzymology

Engineered Enzyme Performance: A 91% Molar Yield for LNFP II Outperforms Other Enzymatic Routes

Recent advancements in enzyme engineering have dramatically improved LNFP II synthesis, achieving yields far exceeding previous benchmarks. A 2024 study reported that wild-type α-1,3/4-L-fucosidase SpGH29C catalyzed the formation of LNFP II from lacto-N-tetraose (LNT) and 3-fucosyllactose (3FL) with a molar yield of 91% . This represents a 2.3-fold improvement over the previously reported yield of 39% using CpAfc2 [1], and a 6.5-fold increase over the engineered BbAfcB yield of 14% [2]. This high-yield enzymatic process is the most efficient reported to date for LNFP II, underscoring the compound's increasing accessibility and the potential for cost-effective, large-scale production for research and industrial applications.

Protein Engineering Biocatalysis Glycotechnology

LNFP II as a Dominant Neutral Oligosaccharide in Human Milk: Abundance Over Other Core HMOs

LNFP II is not a trace component of human milk but a dominant neutral oligosaccharide in certain populations. An analysis of Samoan women's milk found that the combined concentration of LNFP II and its isomer LNFP III was the highest among all neutral oligosaccharides, surpassing the core structure lacto-N-tetraose (LNT) and the simple fucosyllactose 3-FL [1]. This contrasts with data from Japanese women, where LNFP I was the most abundant, followed by 2'-FL, with LNFP II + LNDFH II ranking third [2]. The high and variable abundance of LNFP II across populations underscores its physiological relevance and its necessity as a key component in studies aiming to replicate the full bioactivity of human milk.

Nutritional Biochemistry Lactation Science Glycobiology

Genetic Polymorphism Dictates LNFP II Presence: FUT3 Dependency vs. Secretor-Dependent 2'-FL

The synthesis of LNFP II in human milk is controlled by the FUT3 gene (Lewis gene), which encodes an α1,3/4-fucosyltransferase, and is independent of the secretor (FUT2) status that determines the presence of 2'-FL [1]. Studies show that LNFP II concentrations vary significantly with maternal FUT3 polymorphisms, and it can be absent or present at low levels in a subset of the population [1][2]. This genetic linkage means that milk from 'Lewis-negative' mothers lacks LNFP II, whereas milk from 'non-secretor' mothers lacks 2'-FL and LNFP I [1]. Therefore, in research aiming to understand the health benefits of HMOs across diverse populations, LNFP II is a non-negotiable component for studies involving Lewis-positive cohorts.

Pharmacogenomics Nutrigenetics Precision Nutrition

Microbial Utilization Specificity: Bifidobacterium Strains Distinguish LNFP II from Other Fucosylated HMOs

Not all beneficial gut bacteria metabolize fucosylated HMOs equally. A comparative study on the consumption preferences of various Bifidobacterium strains found that B. longum subsp. infantis and B. bifidum preferentially consume a broad range of fucosylated HMOs, including LNFP II, LNFP I, and LNFP III, compared to B. longum subsp. longum or B. breve [1]. Furthermore, specific fucosidases from B. bifidum have been shown to be active on LNFP II, confirming its role as a selective growth substrate . In contrast, 2'-FL and 3-FL are also consumed but via different enzymatic pathways and by a wider range of commensals [1]. This specificity is crucial for studies aiming to precisely modulate the infant gut microbiome.

Microbiome Prebiotics Microbial Ecology

High-Value Application Scenarios for Lacto-N-Fucopentaose II (LNFP II) Based on Differentiated Evidence


Precision Analytical Glycomics: Using LNFP II as a Certified Reference Standard for Isomer-Specific Quantification

Given the co-elution of LNFP II and LNFP III under standard HPLC conditions [1], high-purity LNFP II is indispensable for analytical laboratories developing or validating LC-MS or HPLC methods for HMO profiling in human milk, infant formula, or biological fluids. Its use as a calibrant ensures accurate identification and quantification of this specific Lewis a isomer, preventing misannotation and ensuring data integrity for clinical, nutritional, or regulatory studies.

Bioprocess Development for High-Value HMO Synthesis: Leveraging Optimized LNFP II Yields

For biotechnology companies and research groups focused on the enzymatic or microbial synthesis of HMOs, LNFP II serves as a key product target. The recent demonstration of a 91% molar yield using engineered fucosidases positions LNFP II as a viable candidate for cost-effective scale-up. Procuring LNFP II is essential for developing downstream purification processes, validating production titers, and benchmarking novel biocatalytic routes against the current state-of-the-art.

Mechanistic Studies of Host-Microbe Interactions: Defining the Role of the Lewis a Epitope

LNFP II is the minimal oligosaccharide representing the Lewis a blood group antigen [2]. Researchers studying pathogen adhesion mechanisms, such as the binding of Helicobacter pylori, norovirus, or enterotoxigenic E. coli to human intestinal epithelia, require LNFP II to dissect the specific role of α1,4-fucosylated glycans [3]. Its use in competitive binding assays, glycan arrays, and crystallography enables precise mapping of pathogen adhesin receptors, which cannot be achieved with α1,2-fucosylated (2'-FL, LNFP I) or α1,3-fucosylated (LNFP III, 3-FL) HMOs.

Development of Genetically-Informed Infant Formula: Addressing the Nutritional Needs of Lewis-Positive Infants

As infant formula advances toward greater biomimicry of human milk, the genetic variability in maternal HMO composition becomes a critical design parameter. Since LNFP II abundance is directly linked to the maternal FUT3 (Lewis) genotype [4], its inclusion in formula is a rational strategy to provide the full spectrum of fucosylated HMOs for infants who would otherwise receive them from breast milk. Nutritional studies investigating the specific health outcomes associated with LNFP II in Lewis-positive cohorts require the pure compound for controlled intervention trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for lacto-N-fucopentaose II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.